molecular formula C17H14ClN3O2S2 B2792661 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 864919-24-4

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2792661
CAS RN: 864919-24-4
M. Wt: 391.89
InChI Key: DSHUGEXTIZCRCE-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide, also known as CM-272, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of thiadiazole derivatives, which have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and pathogen growth. 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. In inflammation research, 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. In infectious disease research, 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the growth of various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide include further studies on its mechanism of action, potential therapeutic applications, and optimization of its chemical structure for improved efficacy and solubility. Additionally, studies on the potential side effects and toxicity of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide are needed to fully understand its safety profile. Overall, 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide shows promising results for its potential therapeutic applications in various diseases and warrants further investigation.

Synthesis Methods

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-chlorobenzenethiol with thiosemicarbazide in the presence of acetic acid, followed by condensation with 2-methoxybenzaldehyde and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has shown promising results as an anti-microbial agent against various pathogens, including bacteria and fungi.

properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-14-9-5-4-8-13(14)19-15(22)10-24-17-20-16(21-25-17)11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHUGEXTIZCRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

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